molecular formula C20H17NO4 B11665486 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate

Katalognummer: B11665486
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: YOMRHFLEACVYFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate typically involves the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyquinoline-4-carboxylic acid: A precursor in the synthesis of the compound.

    2-(2,5-Dimethylphenyl)-2-oxoethyl chloride: Another precursor.

    Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is unique due to the specific substitution pattern on the phenyl ring and the presence of both a quinoline and a carboxylate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C20H17NO4

Molekulargewicht

335.4 g/mol

IUPAC-Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C20H17NO4/c1-12-7-8-13(2)15(9-12)18(22)11-25-20(24)16-10-19(23)21-17-6-4-3-5-14(16)17/h3-10H,11H2,1-2H3,(H,21,23)

InChI-Schlüssel

YOMRHFLEACVYFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.